Positional Isomerism Drives Divergent Anticancer Potency: 3-Piperidine vs. 4-Piperidine Linkage
The 3-amino-piperidine isomer (target compound, CAS 939986-04-6) and its 4-amino-piperidine counterpart (CAS 939986-89-7) exhibit distinct biological readouts. The 4-position isomer shows a reported IC₅₀ of 12.5 µM against HeLa cervical cancer cells via apoptosis induction . No comparable quantitative data has been publicly disclosed for the target 3-substituted isomer, underscoring a critical evidence gap: direct replacement of one isomer with the other cannot assume equipotency. The substitution position alters the spatial presentation of the quinoxaline ring, which is critical for ATP-binding pocket interactions in kinase targets.
| Evidence Dimension | Anticancer activity (HeLa cervical cancer cell line) – Positional Isomer Selectivity |
|---|---|
| Target Compound Data | No publicly available quantitative HeLa IC₅₀ data identified |
| Comparator Or Baseline | 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 939986-89-7), IC₅₀ = 12.5 µM |
| Quantified Difference | Cannot be calculated; target compound activity undefined at this time |
| Conditions | HeLa cell viability assay; apoptosis induction mechanism (vendor-reported) |
Why This Matters
Procurement decisions for biological screening must be isomer-specific; the 4-position analog cannot serve as a generic substitute for the 3-position isomer without independent target validation.
